4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with the molecular formula C12H8FN3OS2 It is known for its unique structure, which includes a fluorine atom, a thiadiazole ring, and a propynylsulfanyl group
Scientific Research Applications
4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under specific conditions. This often involves the use of sulfur and nitrogen-containing reagents.
Introduction of the Propynylsulfanyl Group: The propynylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable alkyne is reacted with a thiol group.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the fluorobenzamide moiety to the thiadiazole ring. This is typically achieved through an amide bond formation reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like tin(II) chloride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a fluorine atom, a thiadiazole ring, and a propynylsulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-fluoro-N-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-3-5-9(13)6-4-8/h1,3-6H,7H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUTWFYECJGSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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